molecular formula C12H18OS B13478077 2-(4-Butoxyphenyl)ethane-1-thiol

2-(4-Butoxyphenyl)ethane-1-thiol

Cat. No.: B13478077
M. Wt: 210.34 g/mol
InChI Key: STIKDMQVWIFPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Butoxyphenyl)ethane-1-thiol: is an organic compound with the molecular formula C12H18OS . It is a thiol derivative, characterized by the presence of a sulfhydryl (-SH) group attached to an ethane chain, which is further connected to a butoxy-substituted phenyl ring. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Butoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

    Reduction: Zinc (Zn), hydrochloric acid (HCl)

    Substitution: Alkyl halides, bases

Major Products Formed:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Comparison with Similar Compounds

    2-Phenylethanethiol: Lacks the butoxy group, making it less hydrophobic.

    4-Butylbenzenethiol: Similar structure but with a different substitution pattern on the phenyl ring.

    2-(4-Methoxyphenyl)ethane-1-thiol: Contains a methoxy group instead of a butoxy group, affecting its reactivity and solubility.

Uniqueness: 2-(4-Butoxyphenyl)ethane-1-thiol is unique due to the presence of the butoxy group, which enhances its hydrophobicity and influences its reactivity in chemical and biological systems .

Properties

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

2-(4-butoxyphenyl)ethanethiol

InChI

InChI=1S/C12H18OS/c1-2-3-9-13-12-6-4-11(5-7-12)8-10-14/h4-7,14H,2-3,8-10H2,1H3

InChI Key

STIKDMQVWIFPCM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCS

Origin of Product

United States

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